molecular formula C15H19NO4 B13484070 Ethyl 2-{[(benzyloxy)carbonyl](prop-2-en-1-yl)amino}acetate

Ethyl 2-{[(benzyloxy)carbonyl](prop-2-en-1-yl)amino}acetate

Cat. No.: B13484070
M. Wt: 277.31 g/mol
InChI Key: IBALCACRXIGCFQ-UHFFFAOYSA-N
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Description

Ethyl 2-{(benzyloxy)carbonylamino}acetate is an organic compound with a complex structure that includes an ethyl ester, a benzyloxy group, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{(benzyloxy)carbonylamino}acetate typically involves multiple steps. One common method starts with the preparation of the benzyloxycarbonyl-protected amino acid, followed by esterification with ethyl alcohol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as the laboratory synthesis but optimized for efficiency and yield. This might involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{(benzyloxy)carbonylamino}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenated compounds and strong bases or acids are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2-{(benzyloxy)carbonylamino}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a prodrug or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-{(benzyloxy)carbonylamino}acetate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(benzyloxy)acetate: A simpler ester with similar functional groups.

    Benzyloxyacetic acid ethyl ester: Another related compound with a benzyloxy group.

    2-(Phenylmethoxy)acetic acid ethyl ester: A compound with a similar ester structure.

Uniqueness

Ethyl 2-{(benzyloxy)carbonylamino}acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

ethyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]acetate

InChI

InChI=1S/C15H19NO4/c1-3-10-16(11-14(17)19-4-2)15(18)20-12-13-8-6-5-7-9-13/h3,5-9H,1,4,10-12H2,2H3

InChI Key

IBALCACRXIGCFQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(CC=C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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